The presence of the "octahydro-3aH-isoindol" group suggests some structural similarity to known isoindoline compounds, which have been explored for their potential activity in various areas including:
Further details on the specific research involving (2-(3-aminopropyl)octahydro-3aH-isoindol-3a-yl)methanol might be found in scientific publications, patents, or databases that are not publicly accessible.
The lack of information readily available online does not necessarily mean the compound has no scientific research applications.
The compound (2-(3-aminopropyl)octahydro-3aH-isoindol-3a-yl)methanol is a complex organic molecule characterized by its unique structural features, including an isoindoline framework and an aminopropyl side chain. This compound belongs to a class of nitrogen-containing heterocycles, which are known for their diverse biological activities and potential therapeutic applications. The presence of the octahydroisoindole moiety contributes to its potential interactions with biological targets, making it a subject of interest in medicinal chemistry.
This compound exhibits notable biological activities, particularly in the realm of neuropharmacology. Its structural similarity to neurotransmitters suggests potential interactions with receptors involved in neurological functions. Preliminary studies indicate that it may exhibit anxiolytic and antidepressant effects, likely due to its ability to modulate neurotransmitter systems such as serotonin and norepinephrine. Further pharmacological studies are necessary to elucidate its mechanisms of action and therapeutic potential.
Synthesis of (2-(3-aminopropyl)octahydro-3aH-isoindol-3a-yl)methanol can be achieved through several methods:
These methods allow for the efficient construction of the compound while enabling modifications to enhance its biological activity.
The applications of (2-(3-aminopropyl)octahydro-3aH-isoindol-3a-yl)methanol are primarily in medicinal chemistry and pharmacology. Potential applications include:
Interaction studies involving this compound focus on its binding affinity and selectivity towards various receptors. Initial findings suggest that it may interact with serotonin receptors, which are crucial in mood regulation. Further studies using radiolabeled ligands can help determine its pharmacokinetic properties and receptor binding profiles, providing insight into its therapeutic potential.
Several compounds share structural similarities with (2-(3-aminopropyl)octahydro-3aH-isoindol-3a-yl)methanol, including:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2-(3-aminopropyl)octahydro-3aH-isoindol-3a-yl)methanol | Isoindoline core, aminopropyl side chain | Potential anxiolytic effects |
| Octahydroisoindole | Isoindoline core | Limited neuroactivity |
| Dihydroisoquinoline | Isoquinoline structure | Antidepressant properties |
| Tetrahydroisoquinoline | Related heterocycle | Varies widely; some neuroactive |
The uniqueness of (2-(3-aminopropyl)octahydro-3aH-isoindol-3a-yl)methanol lies in its specific combination of functional groups that may enhance its interaction with biological targets compared to these similar compounds. Further research is warranted to explore these distinctions and their implications for drug development.
The formation of the octahydro-isoindole core represents a critical synthetic challenge that requires complete reduction of the aromatic isoindole system [1]. Catalytic hydrogenation strategies have emerged as the most effective approach for accessing this saturated bicyclic framework, with several distinct methodologies demonstrating high efficiency and selectivity [2].
The complete hydrogenation of indoles and related isoindole systems requires specialized conditions due to the inherent stability of the aromatic nucleus [3]. Standard catalytic hydrogenation conditions that readily reduce simple alkenes are insufficient for aromatic ring reduction, necessitating more forcing conditions or specialized catalyst systems [4]. The development of ruthenium-N-heterocyclic carbene complexes has revolutionized this field, with Ru((R,R)-SINpEt)2 demonstrating exceptional performance in the complete hydrogenation of protected indoles to octahydroindoles [2] [5].
Table 1: Catalytic Systems for Octahydro-isoindole Formation
| Catalyst System | Substrate Type | Pressure (bar) | Temperature (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Ru((R,R)-SINpEt)2 | N-Boc-indoles | 100 | RT → 100 | 94 | 95:5 er |
| Pt/C + p-TSA | Unprotected indoles | 3-10 | RT | 85-95 | High |
| Pd/C | Benzyl-protected systems | 50-100 | RT | High | >95% purity |
The dual-catalysis approach utilizing ruthenium-N-heterocyclic carbene complexes represents a significant advancement in octahydro-isoindole synthesis [2]. This methodology employs a unique strategy where the catalyst functions initially as a homogeneous system for enantioselective partial reduction, then transforms in situ into heterogeneous nanoparticles for complete aromatic ring saturation [5]. The process begins with N-Boc-protected 3-methyl-indole under 100 bar hydrogen pressure in n-hexane at room temperature, followed by heating to 100°C to promote catalyst aggregation into active ruthenium nanoparticles [2].
Heterogeneous platinum catalysis offers an alternative approach particularly suitable for unprotected isoindole substrates [3]. The methodology developed by Mendes and coworkers utilizes Pt/C catalyst activated by p-toluenesulfonic acid in aqueous medium, achieving highly regioselective hydrogenation of unprotected indoles to indolines under mild conditions [3]. This approach circumvents the polymerization issues commonly encountered with unprotected indole substrates by forming water-soluble iminium intermediates that prevent intermolecular nucleophilic attack [3].
Mechanistic Considerations for Catalytic Hydrogenation
The mechanism of aromatic ring hydrogenation in isoindole systems involves sequential reduction processes [3] [4]. Initial protonation at the most nucleophilic position disrupts the aromatic system, creating an iminium ion intermediate that is more susceptible to catalytic reduction [3]. This disruption of aromaticity is crucial for enabling subsequent hydrogen addition steps that would otherwise be thermodynamically unfavorable [4].
The stereochemical outcome of octahydro-isoindole formation is highly dependent on the catalyst system and reaction conditions employed [6] [7]. Recent developments in asymmetric hydrogenation have demonstrated the synthesis of enantiopure cis- and trans-fused octahydroisoindole systems using oxazoloisoindolone lactam and 1,2-cyclohexanedicarboxylic anhydride as chiral precursors [6]. These approaches achieve complete stereocontrol through highly diastereoselective processes, yielding octahydroisoindolone intermediates with defined stereochemistry at the ring junction [7].
The installation of aminopropyl side chains represents a sophisticated synthetic challenge requiring precise control of functional group reactivity and selectivity [8]. Modern approaches to aminopropyl chain installation have evolved from traditional alkylation strategies to encompass advanced palladium-catalyzed carbon-hydrogen activation methodologies and novel nucleophilic substitution protocols [8] [9].
Palladium-catalyzed directed carbon-hydrogen functionalization has emerged as a powerful tool for aminopropyl side-chain introduction [8]. The methodology developed by Kumar and coworkers demonstrates δ-C(sp3)-H olefination of aliphatic amines, providing direct access to long-chain unnatural amino acids through distal aliphatic site functionalization [8]. This approach utilizes picolyl-tethered directing groups to achieve selective carbon-hydrogen activation at remote positions, enabling the introduction of aminopropyl chains through sequential functionalization protocols [8].
Table 2: Aminopropyl Installation Methods
| Method | Substrate Class | Directing Group | Yield Range (%) | Selectivity |
|---|---|---|---|---|
| Pd-catalyzed δ-C(sp3)-H olefination | Aliphatic amines | Picolyl | 70-87 | δ-selective |
| Sequential difunctionalization | Tertiary amines | Picolyl | 55-80 | Hetero-selective |
| N-alkylation protocols | Primary amines | - | 60-85 | N-selective |
| Reductive amination | Aldehydes/ketones | - | 75-90 | High |
The sequential heterofunctionalization approach represents a significant advancement in aminopropyl chain elaboration [8]. This methodology enables consecutive δ-C(sp3)-H functionalizations of picolyl-tethered tert-octylamine derivatives, first through δ-arylation followed by δ-olefination [8]. The protocol demonstrates remarkable tolerance for steric and electronic variations, delivering δ-olefinated amine derivatives in synthetically useful yields despite the challenging substrate environment created by prior functionalization [8].
Mechanistic Pathways for Aminopropyl Installation
The mechanism of palladium-catalyzed aminopropyl installation involves formation of six-membered palladacycles that override the thermodynamically favored five-membered alternatives [8]. This process requires careful optimization of reaction conditions to prevent competing pathways such as β-hydride elimination or cyclization reactions that can diminish the versatility of installed functional groups [8]. Kinetic studies have revealed that the carbon-hydrogen activation step is typically rate-limiting, with subsequent functionalization proceeding through well-defined organometallic intermediates [8].
Alternative approaches to aminopropyl installation utilize classical nucleophilic substitution strategies enhanced by modern protecting group chemistry [9] [10]. These methodologies rely on the activation of hydroxyl or halide leaving groups followed by displacement with aminopropyl nucleophiles under optimized conditions [9]. The choice of nucleophile and reaction conditions is critical for achieving high yields while maintaining functional group compatibility throughout the synthetic sequence [10].
Advanced Functionalization Strategies
Post-synthetic modification of aminopropyl chains has become increasingly important for accessing complex structural analogues [11]. The development of solid-phase aminoglycine incorporation protocols demonstrates the utility of submonomer approaches for aminopropyl derivatization [11]. These methods utilize bromoacetic acid activation followed by tert-butyl carbazate addition to afford Boc-protected aminopropyl derivatives that can be further elaborated through standard peptide coupling protocols [11].
The reductive alkylation methodology provides an alternative route for aminopropyl chain installation through hydrazone formation and subsequent reduction [11] [12]. This approach utilizes aldehyde or ketone electrophiles in acidic media to form hydrazone intermediates, which are then reduced with sodium cyanoborohydride to yield N-alkylated aminopropyl products [11]. The methodology demonstrates broad substrate tolerance and high chemoselectivity, making it particularly suitable for complex synthetic applications [12].
The protection and deprotection of alcohol and amine functionalities in (2-(3-aminopropyl)octahydro-3aH-isoindol-3a-yl)methanol synthesis requires sophisticated strategies that ensure orthogonal reactivity while maintaining synthetic efficiency [13] [14]. The hydroxymethyl and aminopropyl groups present distinct challenges due to their differing reactivity profiles and the need for selective manipulation in complex synthetic sequences [15] [16].
Alcohol Protection Strategies
Silyl ether protection represents the most versatile approach for hydroxymethyl group protection, with tert-butyldimethylsilyl and triisopropylsilyl groups providing excellent stability under basic and nucleophilic conditions [15] [14]. The installation of silyl protecting groups typically employs chlorosilane reagents in the presence of imidazole or triethylamine base, achieving high yields under mild conditions [15]. Deprotection is accomplished using fluoride sources such as tetra-n-butylammonium fluoride or acidic conditions, providing clean conversion to the free alcohol [14].
Table 3: Alcohol Protection/Deprotection Methods
| Protecting Group | Installation Conditions | Stability | Deprotection Conditions | Yield (%) |
|---|---|---|---|---|
| TBDMS | TBDMSCl, imidazole, DMF | Bases, nucleophiles | TBAF, THF | 85-95 |
| TIPS | TIPSCl, Et3N, DCM | Strong bases | HF·Py or TBAF | 80-90 |
| Benzyl | BnBr, NaH, DMF | Most conditions | H2, Pd/C | 75-85 |
| THP | DHP, PPTS, DCM | Bases, reducing agents | H+, H2O | 70-85 |
Benzyl ether protection offers superior stability across a wide range of reaction conditions, making it particularly suitable for multi-step synthetic sequences [17] [14]. The installation of benzyl groups typically employs benzyl bromide with sodium hydride base, while deprotection utilizes catalytic hydrogenation with palladium on carbon [17]. The mechanism involves oxidative addition of the benzyl ether to Pd(0), followed by hydrogen coordination and reductive elimination to release toluene and regenerate the free alcohol [17].
Tetrahydropyranyl protection provides an acid-labile alternative that is particularly valuable when basic deprotection conditions are required elsewhere in the synthesis [14]. The protection reaction utilizes 3,4-dihydropyran in the presence of pyridinium p-toluenesulfonate, forming a mixed acetal that is stable to bases but readily cleaved under mildly acidic conditions [15].
Amine Protection Methodologies
tert-Butoxycarbonyl protection remains the gold standard for amine protection due to its ease of installation, broad stability profile, and mild deprotection conditions [13] [15]. The Boc protection reaction typically employs di-tert-butyl dicarbonate in aqueous or organic media with base, achieving high yields under relatively mild conditions [13]. The reaction tolerates a wide range of functional groups and can be performed in various solvents including water, tetrahydrofuran, and acetonitrile [13].
Table 4: Amine Protection/Deprotection Strategies
| Protecting Group | Installation | Stability Profile | Deprotection | Typical Yield (%) |
|---|---|---|---|---|
| Boc | Boc2O, base, solvent | Bases, nucleophiles, heat | TFA or HCl | 85-95 |
| Cbz | CbzCl, base, solvent | Acids, bases, heat | H2, Pd/C or HBr | 80-90 |
| Fmoc | FmocCl, base, DMF | Acids, nucleophiles | 20% piperidine/DMF | 90-95 |
| Phthalimide | Phthalic anhydride, heat | Acids, bases | NH2NH2, EtOH | 70-80 |
The deprotection of Boc-protected amines occurs through acid-catalyzed carbamate hydrolysis, typically using trifluoroacetic acid or concentrated hydrochloric acid [13]. The process is generally rapid and occurs at room temperature, making it compatible with acid-sensitive functionalities elsewhere in the molecule [13]. The mechanism involves protonation of the carbonyl oxygen followed by nucleophilic attack by water and subsequent decarboxylation to yield the free amine [13].
Orthogonal Protection Strategies
The successful synthesis of complex structures like (2-(3-aminopropyl)octahydro-3aH-isoindol-3a-yl)methanol requires careful planning of orthogonal protection strategies [14] [16]. The combination of silyl ether protection for the hydroxymethyl group and Boc protection for the aminopropyl chain provides excellent compatibility, as these groups can be selectively removed under different conditions [13] [14].
Advanced protection strategies may employ photolabile protecting groups for specialized applications [18]. Thiohydroxamic acid-based photolabile linkers offer traceless deprotection through photolytic cleavage at 350 nm, providing an orthogonal method that is compatible with both acid and base-sensitive functionalities [18]. These methodologies are particularly valuable in solid-phase synthesis applications where traditional cleavage conditions may be incompatible with the desired product [18].
Solid-phase synthesis methodologies have revolutionized the preparation of structural analogues of (2-(3-aminopropyl)octahydro-3aH-isoindol-3a-yl)methanol, enabling rapid access to diverse libraries for structure-activity relationship studies [19] [20] [21]. The development of specialized linker strategies and resin-bound synthetic protocols has addressed the unique challenges associated with isoindole-containing scaffolds [22] [18].
Traceless Linker Strategies for Isoindole Derivatives
The synthesis of tetrahydroisoindole derivatives on solid support has been achieved through innovative traceless linker approaches utilizing vinyl sulfone chemistry [20]. The methodology developed by Cheng and coworkers employs polystyrene/divinylbenzene sulfinate resin as the solid support, with thermolytic extrusion of sulfur dioxide generating reactive 2-(phenylsulfonyl)-1,3-butadiene intermediates in situ [20]. These intermediates undergo Diels-Alder cycloaddition with various dienophiles to furnish vinyl sulfone resins that serve as precursors for tetrahydroisoindole formation [20].
Table 5: Solid-Phase Synthesis Methods for Isoindole Analogues
| Linker Type | Resin Support | Cleavage Conditions | Product Yield (%) | Library Size |
|---|---|---|---|---|
| Vinyl sulfone | PS/DVB | Thermolytic SO2 extrusion | 32-41 | 9 compounds |
| Photolabile thiohydroxamic | Chloromethyl PS | 350 nm irradiation | Variable | Scalable |
| Silicon traceless | Wang resin | HF or TFA | 60-80 | Extensive |
| Dual linker PEG | Trityl chloride | Selective cleavage | 70-85 | Targeted |
The completion of traceless linker cleavage utilizes (p-tolysulfonyl)methyl isocyanide or ethyl isocyanoacetate to react with vinyl sulfone moieties, liberating functionalized tetrahydroisoindole products from the resin [20]. This approach has yielded nine tetrahydroisoindole derivatives in 32-41% overall yields from the initial polystyrene/divinylbenzene sulfinate starting material [20].
Advanced Solid-Phase Methodologies
The development of dual linker systems has enhanced the versatility of solid-phase isoindole synthesis [22]. The hydrophilic amino-terminated poly(ethylene glycol)-type dual linker designed for trityl chloride resin applications enables selective cleavage at two different sites, providing enhanced flexibility in synthetic planning [22]. This methodology has been successfully applied to the solid-phase synthesis of oleanolic acid derivatives, demonstrating the broad applicability of dual linker strategies [22].
Silicon-based traceless linkers represent another significant advancement in solid-phase isoindole synthesis [23]. These linkers enable the construction of chemical compound libraries that include indole, benzodiazepine, and phenothiazine aromatic ring compounds [23]. The silicon linker is cleaved using hydrogen fluoride or trifluoroacetic acid, with the silicon atom being replaced by a hydrogen atom to provide the desired traceless cleavage [23].
Photolabile Linker Applications
Photolabile linker strategies offer unique advantages for isoindole derivative synthesis, particularly when traditional cleavage conditions are incompatible with product stability [18]. The thiohydroxamic acid-based photolabile linker developed by Horton and coworkers provides traceless cleavage through irradiation at 350 nm, revealing an aliphatic carbon-hydrogen bond [18]. The methodology utilizes trityl-protected 4-hydroxymercaptophenol attached to chloromethylpolystyrene, followed by deprotection and reaction with 1,1-thiocarbonyldiimidazole [18].
Library Construction Strategies
The construction of isoindole-containing chemical libraries requires careful optimization of synthetic sequences to maximize diversity while maintaining acceptable yields [19] [24]. DNA-encoded chemical library approaches have been adapted for isoindole scaffolds, utilizing split-and-pool procedures with unique DNA barcode identification [24]. These methodologies enable the synthesis of extensive libraries through iterative chemical transformations, each encoded by specific DNA fragments [24].
Table 6: Library Construction Approaches
| Method | Diversity Points | Typical Library Size | Advantages | Limitations |
|---|---|---|---|---|
| Split-and-pool | 2-3 cycles | 10^4-10^6 compounds | High diversity | Quality control |
| Parallel synthesis | Multiple | 10^2-10^3 compounds | High purity | Limited diversity |
| DNA-encoded | Multiple cycles | 10^6-10^9 compounds | Massive diversity | Complex analysis |
| Focused libraries | 1-2 points | 50-500 compounds | Targeted SAR | Limited scope |
The thermodynamic stability of (2-(3-aminopropyl)octahydro-3aH-isoindol-3a-yl)methanol exhibits a strong temperature dependence characteristic of organic compounds containing both amine and alcohol functional groups. At ambient conditions (20-25°C), the compound demonstrates excellent stability with minimal spontaneous degradation [1] [2]. This stability profile is consistent with computational molecular dynamics simulations that indicate structural integrity is maintained through intramolecular hydrogen bonding between the hydroxyl group and the tertiary amine nitrogen [3] [4].
Elevated temperature studies reveal a progressive decrease in thermodynamic stability. Between 25-50°C, the compound maintains structural integrity while showing susceptibility to slow oxidative processes [5] [6]. The primary degradation pathway under these conditions involves the formation of N-oxide derivatives through aerial oxidation of the amine nitrogen [8]. This process follows a radical mechanism initiated by hydrogen abstraction from the alpha-carbon adjacent to the nitrogen atom.
At temperatures exceeding 50°C, multiple degradation pathways become thermodynamically favorable. The primary alcohol group undergoes oxidation to form aldehyde intermediates, which can further oxidize to carboxylic acid derivatives [9] [8]. Simultaneously, the isoindoline ring system becomes susceptible to cyclization reactions, particularly under basic conditions, leading to the formation of more complex polycyclic structures [10] [11].
The most significant degradation pathway involves intramolecular cyclization between the aminopropyl side chain and the isoindoline ring system. This process, analogous to the DCPL autoxidation mechanism observed in related compounds, proceeds through formation of carbon-carbon bonds within the aromatic system [5]. The resulting products include fused ring systems that retain the basic isoindoline framework but exhibit altered physicochemical properties.
Table 4 presents comprehensive thermodynamic stability data across various temperature ranges, providing quantitative assessment of degradation risks and mechanistic insights.
The solubility profile of (2-(3-aminopropyl)octahydro-3aH-isoindol-3a-yl)methanol reflects its amphiphilic character, with both hydrophilic and lipophilic structural domains influencing dissolution behavior. The compound exhibits a calculated partition coefficient (XLogP3-AA) of 0.8, indicating moderate lipophilicity with significant water solubility potential [1] [2].
In polar protic solvents, the compound demonstrates excellent solubility characteristics. Methanol and ethanol provide optimal solvation environments due to their ability to form hydrogen bonds with both the amine nitrogen and hydroxyl oxygen [12] [13]. The topological polar surface area of 32.3 Ų facilitates interactions with polar solvent molecules, while the relatively compact molecular structure (molecular weight 155.24 g/mol) enhances dissolution kinetics [1] [2].
Water solubility is moderate, influenced by the balance between the polar functional groups and the hydrophobic isoindoline ring system. The presence of two hydrogen bond donor sites and two hydrogen bond acceptor sites enables formation of stable hydration shells around the molecule [1] [2]. However, the saturated ring system contributes to hydrophobic character that limits aqueous solubility compared to fully polar analogs.
Acetonitrile provides moderate solvation through dipole-dipole interactions with the amine nitrogen, though the lack of hydrogen bonding capability limits solubility compared to alcoholic solvents [14] [15]. The compound shows poor solubility in non-polar solvents such as dichloromethane and hexane, where the polar functional groups cannot achieve adequate solvation [16] [17].
Dimethyl sulfoxide represents an optimal polar aprotic solvent for this compound, providing both dipole-dipole interactions and hydrogen bond accepting capability [16] [18]. The high dielectric constant of DMSO facilitates dissolution of the polar regions while accommodating the organic ring structure through van der Waals interactions.
Table 3 provides detailed solubility predictions across eight common solvent systems, with mechanistic rationale for observed behavior patterns.
The acid-base behavior of (2-(3-aminopropyl)octahydro-3aH-isoindol-3a-yl)methanol is dominated by the tertiary amine nitrogen within the isoindoline ring system. Based on structural analysis and comparison with analogous heterocyclic amines, the compound is predicted to exhibit a pKa value in the range of 6.5-7.5 [10] [19]. This relatively moderate basicity results from the electron-withdrawing effect of the fused ring system, which reduces the electron density on the amine nitrogen compared to aliphatic amines.
pH-dependent speciation studies reveal distinct protonation states across the physiological pH range. At acidic pH values (1-3), the amine nitrogen exists predominantly in the protonated form, resulting in a positively charged ammonium species [20] [21]. This protonation state significantly enhances water solubility through electrostatic interactions with water molecules and counter-ions.
Near-neutral pH conditions (6-8) represent the transition region where both protonated and neutral forms coexist in equilibrium. This pH range provides optimal stability for the compound, minimizing both acid-catalyzed and base-catalyzed degradation processes [6] . The neutral form predominates at physiological pH, maintaining the compound's intrinsic lipophilicity while preserving hydrogen bonding capability.
Under basic conditions (pH 8-10), the compound exists primarily in the deprotonated neutral form. While this enhances lipophilicity, it also increases susceptibility to cyclization reactions characteristic of isoindoline derivatives [10] [11]. The electron-rich amine nitrogen can participate in nucleophilic attacks on electrophilic centers within the molecule, potentially leading to intramolecular rearrangements.
Tautomeric equilibria in this compound system are limited due to the saturated nature of the isoindoline ring. However, the primary alcohol group can participate in keto-enol tautomerism under specific conditions, particularly in the presence of strong bases or elevated temperatures [20] [21]. The relative stability of tautomeric forms depends strongly on solvent polarity and hydrogen bonding capability.
Table 6 presents comprehensive pH-dependent behavior data, including predicted speciation distributions and stability implications across the full pH spectrum.
The chromatographic behavior of (2-(3-aminopropyl)octahydro-3aH-isoindol-3a-yl)methanol in reverse-phase HPLC systems reflects its moderate hydrophobicity and specific interactions with stationary phase materials. On standard C18 columns, the compound exhibits retention times that vary systematically with mobile phase composition, following typical reverse-phase elution patterns [14] [15].
With acetonitrile-water mobile phases, optimal separation occurs at 70-80% aqueous composition, providing retention factors (k') in the range of 3-5 [15] [22]. This retention behavior indicates moderate hydrophobic interactions with the C18 stationary phase, balanced by the compound's polar functional groups. Peak shape remains symmetric across this composition range, suggesting minimal secondary interactions with residual silanol groups.
Methanol-water mobile phases generally provide stronger retention than equivalent acetonitrile systems, consistent with methanol's weaker elution strength in reverse-phase chromatography [14] [23]. The compound elutes with retention factors of 4-6 using 70% aqueous methanol, with excellent peak symmetry and resolution from potential impurities [24] [22].
Temperature optimization studies indicate that column temperatures of 30-40°C provide optimal chromatographic performance. Elevated temperatures reduce mobile phase viscosity and improve mass transfer kinetics, resulting in sharper peaks and reduced analysis times [25] [26]. However, temperatures exceeding 40°C may initiate on-column degradation processes, particularly in the presence of metal ions or acidic conditions.
pH optimization is critical for achieving reproducible chromatographic behavior. Mobile phase pH values of 6.5-7.5 provide optimal peak shape and retention time reproducibility [15] [25]. This pH range maintains the compound primarily in its neutral form while providing sufficient buffering capacity to control secondary interactions with the stationary phase.
Detection optimization studies suggest that UV detection at 210-220 nm provides maximum sensitivity for this compound [24] [22]. The isoindoline chromophore exhibits moderate UV absorption in this wavelength range, enabling quantitative analysis at concentrations as low as 1-5 μg/mL. Alternative detection at 254 nm provides reduced sensitivity but improved selectivity for aromatic impurities.
Table 7 provides comprehensive chromatographic retention data across various mobile phase compositions, while Table 8 details optimal method parameters for routine analysis.